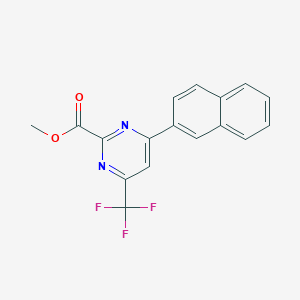
Methyl 4-(2-naphthyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-naphthyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science. The presence of a naphthyl group and a trifluoromethyl group in its structure suggests potential biological activity and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-naphthyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate typically involves multi-step organic reactions. A common approach might include the condensation of a naphthylamine derivative with a trifluoromethylated pyrimidine precursor under controlled conditions. Catalysts, solvents, and temperature control are crucial to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental safety. Techniques such as continuous flow synthesis and the use of green chemistry principles might be employed to optimize the process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(2-naphthyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxylated derivatives.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which Methyl 4-(2-naphthyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance its binding affinity and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(2-naphthyl)-6-methylpyrimidine-2-carboxylate
- Methyl 4-(2-naphthyl)-6-chloropyrimidine-2-carboxylate
- Methyl 4-(2-naphthyl)-6-(difluoromethyl)pyrimidine-2-carboxylate
Uniqueness
Methyl 4-(2-naphthyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group is known to enhance lipophilicity, metabolic stability, and binding affinity, making the compound potentially more effective in its applications compared to its analogs.
Propriétés
Formule moléculaire |
C17H11F3N2O2 |
|---|---|
Poids moléculaire |
332.28 g/mol |
Nom IUPAC |
methyl 4-naphthalen-2-yl-6-(trifluoromethyl)pyrimidine-2-carboxylate |
InChI |
InChI=1S/C17H11F3N2O2/c1-24-16(23)15-21-13(9-14(22-15)17(18,19)20)12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3 |
Clé InChI |
YWVDFDPLGBAJBD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


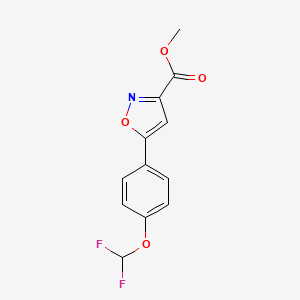
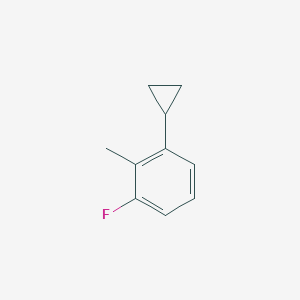
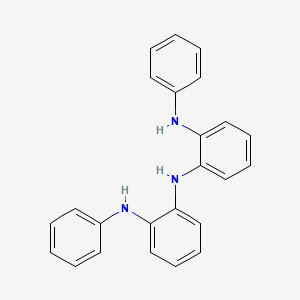
![4-Chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13715502.png)
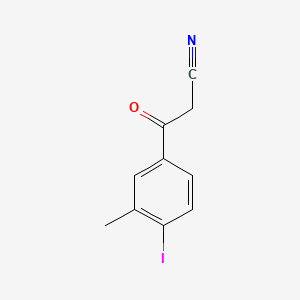
![Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate](/img/structure/B13715513.png)
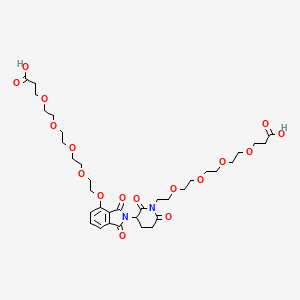
![3-(pyridin-2-yldisulfanyl)-N-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethyl]propanamide](/img/structure/B13715536.png)

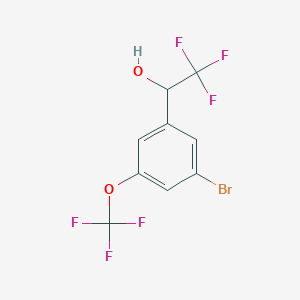
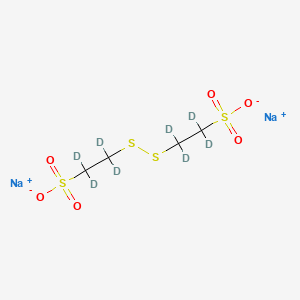
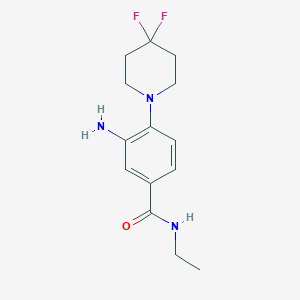
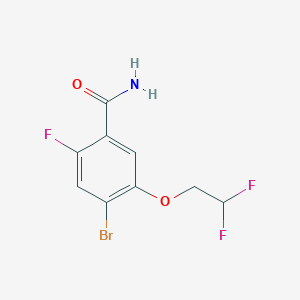
![3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13715563.png)
